molecular formula C13H19NO3 B14829495 4-Tert-butoxy-3-cyclopropoxy-5-methoxypyridine

4-Tert-butoxy-3-cyclopropoxy-5-methoxypyridine

Katalognummer: B14829495
Molekulargewicht: 237.29 g/mol
InChI-Schlüssel: FJRTZKQUCFBHBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Tert-butoxy-3-cyclopropoxy-5-methoxypyridine is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol This compound is characterized by the presence of tert-butoxy, cyclopropoxy, and methoxy functional groups attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butoxy-3-cyclopropoxy-5-methoxypyridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl alcohol, cyclopropyl alcohol, and methoxy-substituted pyridine as starting materials. The reaction is carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like dichloromethane. The reaction mixture is stirred at a specific temperature and monitored until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Tert-butoxy-3-cyclopropoxy-5-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the substituent introduced .

Wissenschaftliche Forschungsanwendungen

4-Tert-butoxy-3-cyclopropoxy-5-methoxypyridine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Tert-butoxy-3-cyclopropoxy-5-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing its biological and chemical activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Tert-butoxy-3-cyclopropoxy-5-methoxypyridine is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various scientific research applications and distinguishes it from other similar compounds .

Eigenschaften

Molekularformel

C13H19NO3

Molekulargewicht

237.29 g/mol

IUPAC-Name

3-cyclopropyloxy-5-methoxy-4-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12-10(15-4)7-14-8-11(12)16-9-5-6-9/h7-9H,5-6H2,1-4H3

InChI-Schlüssel

FJRTZKQUCFBHBO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=C(C=NC=C1OC)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.